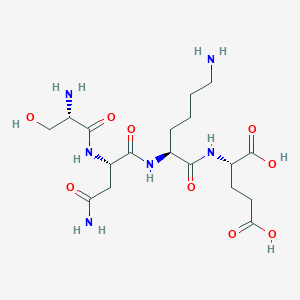
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, asparagine, lysine, and glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amine groups of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that regulate various cellular functions. The peptide’s structure allows it to interact with enzymes, transporters, and other proteins, modulating their activity and influencing biological processes.
Comparación Con Compuestos Similares
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can be compared to other similar peptides, such as:
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Similar in structure but contains proline instead of glutamic acid.
L-Glutamic acid, L-arginyl-L-seryl-L-α-aspartyl-L-lysyl-L-leucyl-L-threonyl: Contains additional amino acids and has different biological activities.
The uniqueness of this compound lies in its specific sequence and the resulting biological properties, which may differ from those of other peptides with similar structures.
Propiedades
Número CAS |
547713-63-3 |
|---|---|
Fórmula molecular |
C18H32N6O9 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H32N6O9/c19-6-2-1-3-10(16(30)23-11(18(32)33)4-5-14(27)28)22-17(31)12(7-13(21)26)24-15(29)9(20)8-25/h9-12,25H,1-8,19-20H2,(H2,21,26)(H,22,31)(H,23,30)(H,24,29)(H,27,28)(H,32,33)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
ZOZUCNBDCOFIPK-BJDJZHNGSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
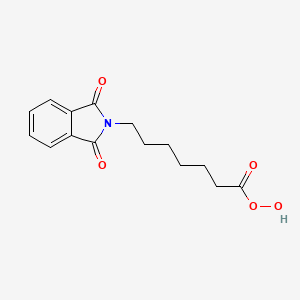
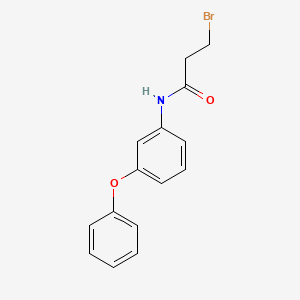
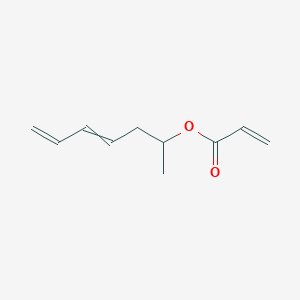
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
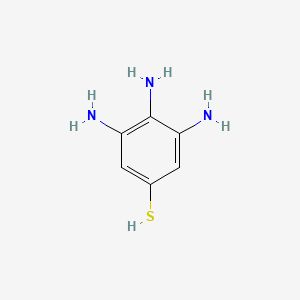
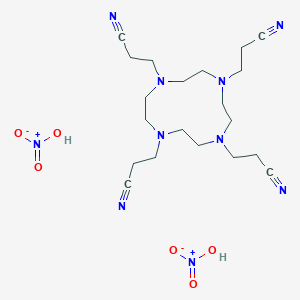


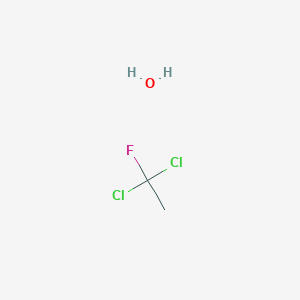
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
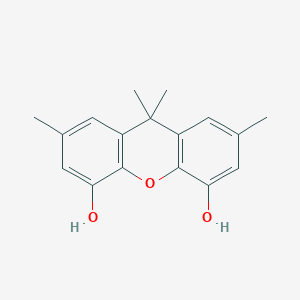
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
